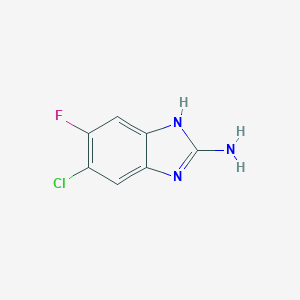

5-chloro-6-fluoro-1H-benzimidazol-2-amine

説明

5-Chloro-6-fluoro-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are an important class of compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms on the benzimidazole core can significantly alter the compound's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various chemical and pharmaceutical contexts .

Synthesis Analysis

The synthesis of N-substituted benzimidazole derivatives, such as 5-chloro-6-fluoro-1H-benzimidazol-2-amine, can be achieved through a one-pot reaction involving 2-fluoro-5-nitrophenylisocyanide and primary amines. This method provides a mild and efficient route to obtain the desired products in moderate to very good yields, with a variety of primary amines affording different N-substituted derivatives . Another approach involves the successive acetylation, nitration, and hydrolysis of 4-fluoroaniline, followed by reduction and treatment with carbon disulphide to yield 5-fluorobenzimidazolyl-2-thione, which can then undergo further reactions to introduce the chloro group .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with chloro and fluoro substituents, can be characterized using various spectroscopic techniques. For instance, the presence of specific functional groups in benzimidazole derivatives can be confirmed by IR spectroscopy, while the determination of the structure can be further elucidated by NMR and mass spectroscopy, including 13C NMR, 1H NMR, and FAB Mass . Additionally, theoretical calculations using Density Functional Theory (DFT) can provide insights into the optimized molecular geometry, zero point energy, dipole moment, and charge distributions, which are crucial for understanding the electronic structure and stability of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions due to their reactive sites. For example, the thione derivative of benzimidazole can condense with chloroacetic acid to yield thioeacetic acid derivatives, which can then cyclize to form thiazolo[3,2-a]benzimidazol-3(2H)-ones. The orientation of cyclization can lead to the formation of different isomers, such as the 6-fluoro and 7-fluoro isomers, which can be distinguished by their 1H NMR spectral data . The reactivity of these compounds can be further explored to synthesize derivatives with potential biological activities, such as antihypertensive agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-6-fluoro-1H-benzimidazol-2-amine and related derivatives are influenced by the substituents on the benzimidazole ring. The introduction of electron-withdrawing groups like chlorine and fluorine can affect the charge distribution within the molecule, as evidenced by the positive charge on the chlorine atoms and the negative charge on the adjacent carbon atoms in dichloro derivatives . These electronic effects can impact the compound's reactivity, stability, and biological activity. Theoretical studies, such as those using DFT, can predict properties like decomposition points, band gaps, and stability, which are essential for the design and application of these compounds in various fields .

科学的研究の応用

Synthesis of Fluorinated Heterocyclic Compounds

5-Chloro-6-fluoro-1H-benzimidazol-2-amine derivatives have been synthesized for pharmacological screening. These derivatives exhibited moderate antimicrobial and in vitro anti-inflammatory activity, confirmed by various analytical techniques and in silico ADME and pharmacokinetic properties predictions (Binoy et al., 2021).

Antimicrobial Activity of Benzimidazole Derivatives

The antimicrobial properties of benzimidazole derivatives, including 5-chloro-6-fluoro-1H-benzimidazol-2-amine, were studied. These derivatives were found to have high antimicrobial activity, particularly against bacteria (Babichev et al., 1989).

Applications as Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, substituted with 5-chloro-6-fluoro-1H-benzimidazol-2-amine, were synthesized for potential use as DNA-specific fluorescent probes. These compounds demonstrated enhanced fluorescence emission intensity, making them promising candidates for DNA detection (Perin et al., 2011).

Solid-Phase Synthesis of Benzimidazolones

A solid-phase synthesis approach was developed for the preparation of benzimidazol-2-one-5 carboxylic acid derivatives using 5-chloro-6-fluoro-1H-benzimidazol-2-amine. This method offers a streamlined process for creating a library of benzimidazolones, demonstrating the versatility of this compound in synthetic chemistry (Wei & Phillips, 1998).

Synthesis of Antihypertensive Agents

Benzimidazole derivatives, including 5-chloro-6-fluoro-1H-benzimidazol-2-amine, were synthesized and evaluated for their antihypertensive activity. These compounds showed significant potential in reducing blood pressure, indicating their utility in the development of new antihypertensive drugs (Sharma et al., 2010).

作用機序

Mode of Action

Benzimidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Benzimidazoles are known to affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Benzimidazoles are generally well-absorbed and widely distributed in the body .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-chloro-6-fluorobenzimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .

特性

IUPAC Name |

5-chloro-6-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGHUSEUDLUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597422 | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-fluoro-1H-benzimidazol-2-amine | |

CAS RN |

142356-64-7 | |

| Record name | 6-Chloro-5-fluoro-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)